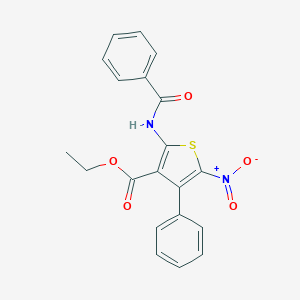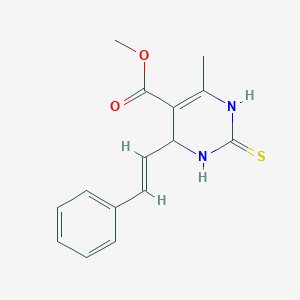
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Benzoylation: The benzoylamino group is introduced through the reaction of the amine with benzoyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other acyl groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nitrating Agents: Nitric acid, sulfuric acid.
Bases: Pyridine, sodium hydroxide.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Reduction: Ethyl 2-(benzoylamino)-5-amino-4-phenyl-3-thiophenecarboxylate.
Substitution: Various acyl-substituted derivatives.
Hydrolysis: 2-(Benzoylamino)-5-nitro-4-phenyl-3-thiophenecarboxylic acid.
科学的研究の応用
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to its thiophene core.
Biological Research: The compound is used in the study of enzyme inhibition and protein binding interactions.
Material Science: Thiophene derivatives are explored for their use in organic semiconductors and photovoltaic cells.
Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The benzoylamino group may enhance binding affinity to certain enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2-Benzoylamino-5-hetaryl-1,3,4-oxadiazoles: These compounds share the benzoylamino group and exhibit similar biological activities.
Piperidine Derivatives: These compounds have a different core structure but are also used in medicinal chemistry for their biological activities.
Uniqueness
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate is unique due to its combination of a thiophene core with benzoylamino and nitro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research.
特性
分子式 |
C20H16N2O5S |
|---|---|
分子量 |
396.4g/mol |
IUPAC名 |
ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O5S/c1-2-27-20(24)16-15(13-9-5-3-6-10-13)19(22(25)26)28-18(16)21-17(23)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,21,23) |
InChIキー |
DVSONIDVAMSNSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3-Hydroxy-4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420926.png)



![3-[2-(3-Trifluoromethyl-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B420933.png)

![3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE](/img/structure/B420939.png)
![3-Phenyliminobenzo[f]chromene-2-carboxamide](/img/structure/B420940.png)


![Diethyl 3-amino-4-[(4-bromophenyl)hydrazono]-2-cyano-2-pentenedioate](/img/structure/B420944.png)
